N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide
Overview
Description
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and a naphthalen-2-yloxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-naphthol in the presence of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones and phenolic derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with a phenyl group instead of the naphthalen-2-yloxy moiety.
N-(4-morpholinyl)phenylacetamide: Similar structure but lacks the naphthalen-2-yloxy group.
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: Contains a morpholine ring and a substituted phenyl group.
Uniqueness
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide stands out due to its combination of a morpholine ring, a phenyl group, and a naphthalen-2-yloxy moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the naphthalen-2-yloxy group, in particular, enhances its potential for interactions with biological targets and its versatility in chemical synthesis.
Properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthalen-2-yloxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-23(17-28-22-10-7-19-3-1-2-4-20(19)15-22)24-21-8-5-18(6-9-21)16-25-11-13-27-14-12-25/h1-10,15H,11-14,16-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURKSQBTAZGXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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